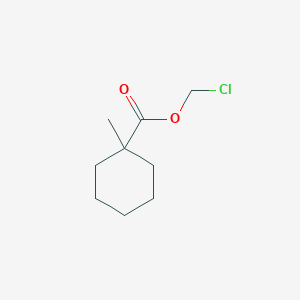

Chloromethyl 1-methylcyclohexane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chloromethyl 1-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C₉H₁₅ClO₂ and a molecular weight of 190.67 g/mol . It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with chloromethyl and the cyclohexane ring is substituted with a methyl group at the 1-position .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chloromethyl 1-methylcyclohexane-1-carboxylate can be synthesized through the esterification of 1-methylcyclohexanecarboxylic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

Chloromethyl 1-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in these reactions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

Chloromethyl 1-methylcyclohexane-1-carboxylate is primarily used as an intermediate in organic synthesis. It can undergo various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

- Reduction Reactions : The ester group can be reduced to yield alcohols or other derivatives, which are valuable in synthetic pathways.

- Oxidation Reactions : The compound can be oxidized to form carboxylic acids, expanding its utility in synthetic chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of pharmaceutical agents. Its ability to participate in diverse chemical reactions allows for the modification of existing drug structures to enhance efficacy or reduce side effects. For instance, it has been explored in the synthesis of kinase inhibitors, which are relevant for treating diseases like cancer and neurodegenerative disorders .

Agrochemicals

The compound is also utilized in the formulation of agrochemicals. Its reactivity allows for the design of herbicides and pesticides that target specific biological pathways in pests or weeds. By modifying the chloromethyl group or ester functionality, researchers can tailor the properties of these agrochemical agents for improved performance and reduced environmental impact .

Polymer Chemistry

This compound has potential applications in polymer chemistry as well. It can be incorporated into polymeric materials to impart specific properties such as increased hydrophobicity or enhanced mechanical strength. This versatility makes it a candidate for developing advanced materials used in coatings, adhesives, and biomedical devices .

Case Study 1: Synthesis of Kinase Inhibitors

Research has demonstrated that this compound can be modified to create potent kinase inhibitors. One study focused on synthesizing a series of compounds derived from this chloromethylated ester, assessing their efficacy against various cancer cell lines. The results indicated that specific modifications led to enhanced inhibitory activity against targeted kinases involved in tumor growth .

Case Study 2: Development of Agrochemical Agents

Another study explored the use of this compound in developing new herbicides. By altering the chloromethyl group’s position and substituents on the cyclohexane ring, researchers identified compounds with improved selectivity for weed species while minimizing harm to crops. Field trials confirmed the effectiveness of these new formulations under various agricultural conditions .

Mecanismo De Acción

The mechanism of action of chloromethyl 1-methylcyclohexane-1-carboxylate involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloromethyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

Methylcyclohexane-1-carboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

Chloromethyl cyclohexane-1-carboxylate: Lacks the methyl group on the cyclohexane ring, affecting its steric properties and reactivity.

Cyclohexanecarboxylic acid: The parent compound without esterification, exhibiting different chemical properties and reactivity.

Uniqueness

Chloromethyl 1-methylcyclohexane-1-carboxylate is unique due to the presence of both the chloromethyl and methyl groups, which influence its reactivity and applications in various chemical reactions and industrial processes .

Actividad Biológica

Chloromethyl 1-methylcyclohexane-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H15ClO2

- Molecular Weight : 202.68 g/mol

- Appearance : Typically presented as a colorless to yellow liquid or crystalline powder.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticonvulsant Properties

Research indicates that compounds similar to this compound exhibit anticonvulsant effects. Specifically, studies have shown that derivatives of cyclohexanecarboxylic acids can induce maturation in neuroblastoma cells, which may be linked to their anticonvulsant activity .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating conditions like ulcerative colitis and Crohn's disease. The mechanism involves the inhibition of pro-inflammatory cytokines through pathways such as Nrf2 activation, which protects intestinal epithelial cells from oxidative stress .

Cytotoxic Activity

Recent studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells is a significant area of interest, particularly for its potential use in cancer therapy .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- Nrf2 Pathway Activation : This pathway plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 has been shown to enhance the expression of cytoprotective genes, thereby reducing inflammation and promoting cell survival under stress conditions .

- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter systems, particularly those involved in seizure activity, by altering synaptic transmission dynamics .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Neuroblastoma Cell Maturation

A study conducted on murine neuroblastoma cells demonstrated that treatment with this compound led to significant maturation and differentiation of these cells. This effect was attributed to enhanced signaling through the p38 MAPK pathway, which is critical for neuronal differentiation .

Case Study 2: Inflammatory Bowel Disease Model

In an experimental model of ulcerative colitis induced by dextran sodium sulfate, administration of this compound showed promising results in reducing inflammation and promoting epithelial healing. The compound's ability to activate Nrf2 was central to its protective effects on intestinal epithelial cells .

Data Summary Table

Propiedades

IUPAC Name |

chloromethyl 1-methylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-9(8(11)12-7-10)5-3-2-4-6-9/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIKIWDHPKFJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)OCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.